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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 390
maleimide in flow cytometry. Atto 390 is a fluorescent label with a coumarin-based structure,

offering a high fluorescence quantum yield, a large Stokes shift, and good photostability,

making it a valuable tool for multicolor flow cytometry analysis.

Introduction to Atto 390 Maleimide
Atto 390 is a hydrophilic dye that can be efficiently excited by the violet laser (405 nm)

commonly found on modern flow cytometers. Its maleimide reactive group allows for the

covalent labeling of biomolecules containing free thiol groups, such as cysteine residues in

proteins and antibodies. This specific conjugation chemistry enables the targeted labeling of

molecules for subsequent detection and analysis.

Key Features and Applications in Flow Cytometry
Atto 390 maleimide is well-suited for a variety of flow cytometry applications due to its

favorable spectral properties.

Key Features:

Excitation by the Violet Laser: Efficiently excited by the 405 nm laser line, allowing for its

inclusion in multicolor panels with minimal spectral overlap with fluorophores excited by other
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lasers (e.g., blue, yellow-green, and red lasers).

High Quantum Yield: Exhibits a high fluorescence quantum yield of 90%, contributing to

bright signals and improved detection of target molecules.[1][2]

Large Stokes Shift: With an excitation maximum at 390 nm and an emission maximum at

476 nm, it has a significant Stokes shift, which helps to minimize self-quenching and

improves signal-to-noise ratios.[1][2]

Good Photostability: Demonstrates good resistance to photobleaching, which is crucial for

experiments requiring extended data acquisition times or cell sorting.[1]

Covalent and Specific Labeling: The maleimide group reacts specifically with free sulfhydryl

groups to form stable thioether bonds, ensuring a robust and specific attachment to the

target molecule.

Primary Applications:

Immunophenotyping: Labeling of primary or secondary antibodies for the identification and

quantification of cell surface and intracellular antigens.

Cell Viability and Proliferation Assays: Can be used to label specific cellular components to

monitor cell health and division.

Detection of Intracellular Proteins: Suitable for staining intracellular targets such as

cytokines, chemokines, and transcription factors after cell fixation and permeabilization.

Data Presentation
Photophysical and Chemical Properties of Atto 390
Maleimide
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Property Value Reference

Excitation Maximum (λex) 390 nm

Emission Maximum (λem) 476 nm

Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.90

Molecular Weight 465.55 g/mol

Reactive Group Maleimide

Recommended Solvent DMSO or DMF

Illustrative Flow Cytometry Performance Data
The following table provides representative data on the performance of Atto 390 in flow

cytometry. These values are illustrative and can vary depending on the instrument,

experimental conditions, and the specific antibody-antigen system.

Parameter Atto 390 Pacific Blue™

Excitation Laser Violet (405 nm) Violet (405 nm)

Emission Filter 450/50 BP 450/50 BP

Illustrative Staining Index* Bright Bright

Relative Brightness High High

Photostability Good Moderate

*Staining Index is a measure of the ability to resolve a positive population from a negative

population and is calculated as (MFI_positive - MFI_negative) / (2 * SD_negative). Higher

values indicate better resolution.

Experimental Protocols
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Protocol 1: Conjugation of Atto 390 Maleimide to an
Antibody
This protocol describes the general procedure for labeling an antibody with Atto 390
maleimide. The optimal dye-to-antibody ratio should be determined empirically for each

antibody.

Materials:

Antibody (to be labeled)

Atto 390 maleimide

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)

Purification column (e.g., Sephadex G-25) or dialysis equipment

Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

Antibody Preparation:

Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.

If the antibody has no free thiol groups, it may be necessary to partially reduce the

disulfide bonds. Add a 10-20 fold molar excess of DTT or TCEP to the antibody solution.

Incubate for 30-60 minutes at room temperature.

Remove the excess reducing agent using a desalting column or dialysis against the

Reaction Buffer.
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Dye Preparation:

Immediately before use, dissolve Atto 390 maleimide in anhydrous DMSO or DMF to

prepare a 10 mM stock solution.

Labeling Reaction:

Add a 10-20 fold molar excess of the dissolved Atto 390 maleimide to the antibody

solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light.

Quenching the Reaction:

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to stop the

labeling reaction by reacting with any excess maleimide.

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye and quenching reagent using a gel

filtration column (e.g., Sephadex G-25) or by extensive dialysis against the Storage Buffer.

Determination of Degree of Labeling (DOL):

The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for

the protein) and 390 nm (for Atto 390).

Storage:

Store the purified Atto 390-antibody conjugate at 4°C, protected from light. For long-term

storage, aliquots can be stored at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry
Materials:
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Atto 390-conjugated antibody

Cells in suspension (e.g., PBMCs, cultured cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Fc block to prevent non-specific binding

(Optional) Viability dye

Procedure:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Fc Receptor Blocking (Optional):

Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific

antibody binding.

Staining:

Add the predetermined optimal concentration of the Atto 390-conjugated antibody to the

cell suspension.

Incubate for 20-30 minutes on ice or at 4°C, protected from light.

Washing:

Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by

centrifugation at 300-400 x g for 5 minutes.

Resuspension:

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for

analysis.
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Data Acquisition:

Analyze the stained cells on a flow cytometer equipped with a violet laser (405 nm) and an

appropriate emission filter for Atto 390 (e.g., 450/50 nm bandpass filter).

Protocol 3: Intracellular Staining for Flow Cytometry
Materials:

Atto 390-conjugated antibody

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., PBS with 0.1% saponin or 0.5% Triton X-100)

Flow Cytometry Staining Buffer

Procedure:

Cell Surface Staining (if required):

Perform cell surface staining as described in Protocol 2 before fixation and

permeabilization.

Fixation:

After the final wash of the surface staining, resuspend the cells in 100 µL of Flow

Cytometry Staining Buffer.

Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature,

protected from light.

Washing after Fixation:

Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.

Permeabilization and Intracellular Staining:

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
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Add the optimal concentration of the Atto 390-conjugated antibody for intracellular targets.

Incubate for 30-45 minutes at room temperature, protected from light.

Washing after Intracellular Staining:

Wash the cells twice with 1-2 mL of Permeabilization Buffer.

Resuspension and Analysis:

Resuspend the cells in Flow Cytometry Staining Buffer for analysis on the flow cytometer.
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Caption: Workflow for conjugating Atto 390 maleimide to an antibody.
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Caption: Workflow for cell surface and intracellular staining for flow cytometry.
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Conclusion
Atto 390 maleimide is a versatile and bright fluorescent dye for flow cytometry, compatible

with the violet laser. Its specific reactivity with thiol groups allows for the targeted labeling of

proteins and antibodies for various applications, including immunophenotyping and the

detection of intracellular antigens. The provided protocols offer a starting point for the

successful implementation of Atto 390 in your flow cytometry experiments. Optimization of

labeling and staining conditions is recommended to achieve the best results for your specific

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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